1-(4-tert-Butylphenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-tert-Butylphenyl)ethanol and its derivatives often involves catalytic reactions and the use of protecting groups to ensure the selective addition of functional groups. One approach involves the anionic polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers, leading to well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol], showcasing the versatility in synthesizing phenolic compounds with precise molecular weight control (Hirao et al., 1993).
Molecular Structure Analysis
The molecular structure of 1-(4-tert-Butylphenyl)ethanol and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of related benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives reveals insights into the molecular constitution and crystal packing, highlighting the role of hydrogen bonding and solvent interaction in determining the molecular conformation (Cruz et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-tert-Butylphenyl)ethanol are diverse, including hydroesterification processes where the compound interacts with other alcohols in the presence of catalysts to form esters, demonstrating its reactivity and potential in synthesizing valuable esters (Qiao & Deng, 2002).
Physical Properties Analysis
The physical properties of 1-(4-tert-Butylphenyl)ethanol, such as density, solubility, and phase behavior, are crucial for its application in various fields. Studies on ternary mixtures involving 1-butyl-3-methylimidazolium tetrafluoroborate, ethanol, and water reveal the compound's behavior under different pressures and temperatures, providing insight into its thermodynamic properties and interactions with other substances (Rilo et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-(4-tert-Butylphenyl)ethanol, including its reactivity, stability, and interactions with various reagents, are integral to its utility in chemical synthesis. The compound's role in the homogeneous catalysis of ethyl tert-butyl ether formation from tert-butyl alcohol in compressed liquid ethanol showcases its potential in synthesizing biofuels and other valuable chemical products (Habenicht et al., 1995).
Scientific Research Applications
Extraction and Separation Applications
- Alcohol-Water Separation : Research by Chapeaux et al. (2008) discusses the extraction of alcohols, including 1-butanol, from water using an ionic liquid. This study emphasizes the potential of such processes in industrial applications, particularly for renewable resources and solvent use in the pharmaceutical industry.
Fuel Quality Analysis
- Automotive Fuel Analysis : A study by Budag et al. (2006) explores the impact of ethanol addition to gasoline and its effects on solvatochromic dyes. These dyes include variants with tert-butylphenyl groups, indicating the relevance of such compounds in fuel quality analysis.
Pharmaceutical and Organic Synthesis
- Desilylation in Organic Synthesis : Yu and Verkade (2000) explored the use of tert-butyldimethylsilyl ethers in the desilylation of alcohols, highlighting the role of compounds like 1-(4-tert-Butylphenyl)ethanol in organic synthesis processes. Read more.
Photocatalytic Applications
- Photocatalytic Degradation : Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol, a compound with a tert-butylphenyl group, using titanium dioxide. This research highlights the application of such compounds in environmental remediation processes. Find out more.
Membrane Technology
- Pervaporation in Ethanol/Water Mixtures : Research by Li and Lee (2006) on soluble polyimides derived from compounds including tert-butylphenyl shows applications in pervaporation, a process used in the separation of ethanol/water mixtures. This emphasizes the compound's relevance in membrane technology. Learn more.
Gasoline Oxygenates Analysis
- Oxygenates in Gasoline : Iob et al. (1998) conducted a study on oxygenates like tert-butanol in gasoline, demonstrating the importance of tert-butylphenyl derivatives in understanding fuel composition and emissions. Explore the study.
Chemical Sensing and Analysis
- Metal Ion Sensing : Torawane et al. (2016) synthesized a Schiff base involving a tert-butylphenyl group, showing its effectiveness as a chemosensor for metal ions like Al3+, indicating potential applications in environmental monitoring and analysis. Read more.
Safety And Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293804 | |
Record name | 1-(4-tert-Butylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)ethanol | |
CAS RN |
34386-42-0 | |
Record name | 1-(p-tert-Butylphenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-tert-Butylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-tert-butylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.